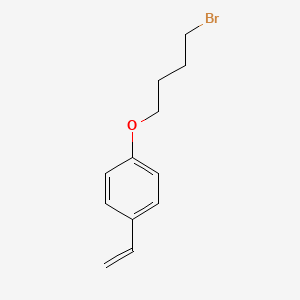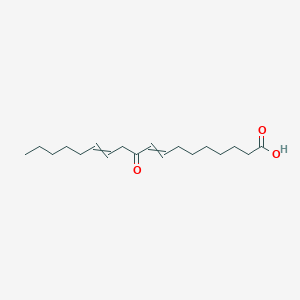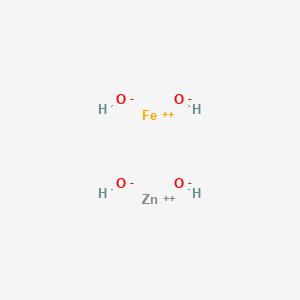
Iron(2+) zinc hydroxide (1/1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+) zinc hydroxide (1/1/4) is a compound composed of iron, zinc, and hydroxide ions. It is a mixed-metal hydroxide with potential applications in various fields due to its unique chemical properties. This compound is of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(2+) zinc hydroxide can be synthesized through various methods. One common approach involves the co-precipitation of iron and zinc salts in an alkaline medium. For example, mixing solutions of iron(II) sulfate and zinc sulfate with sodium hydroxide can result in the formation of iron(2+) zinc hydroxide. The reaction conditions, such as temperature, pH, and concentration of reactants, can significantly influence the properties of the final product .
Industrial Production Methods
Industrial production of iron(2+) zinc hydroxide typically involves large-scale precipitation processes. The reactants are mixed in controlled environments to ensure consistent quality and yield. The precipitate is then filtered, washed, and dried to obtain the final product. Optimization of reaction parameters is crucial to achieve the desired purity and particle size distribution .
Chemical Reactions Analysis
Types of Reactions
Iron(2+) zinc hydroxide undergoes various chemical reactions, including:
Oxidation: The iron component can be oxidized to form iron(III) compounds.
Reduction: Under certain conditions, the iron can be reduced back to iron(II).
Substitution: The hydroxide ions can be substituted with other anions, such as chloride or sulfate.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Reactions with acids like hydrochloric acid or sulfuric acid can lead to the formation of corresponding iron and zinc salts.
Major Products Formed
Oxidation: Iron(III) hydroxide and zinc oxide.
Reduction: Iron(II) hydroxide and zinc hydroxide.
Substitution: Iron(II) chloride, zinc chloride, iron(II) sulfate, and zinc sulfate.
Scientific Research Applications
Iron(2+) zinc hydroxide has diverse applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and environmental remediation.
Biology: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Medicine: Explored for its role in treating iron and zinc deficiencies.
Industry: Utilized in the production of pigments, coatings, and as a precursor for other metal compounds.
Mechanism of Action
The mechanism of action of iron(2+) zinc hydroxide involves its interaction with molecular targets and pathways:
Catalysis: Acts as a catalyst by providing active sites for chemical reactions.
Antimicrobial Activity: Disrupts microbial cell membranes and interferes with essential metabolic processes.
Nutrient Supplementation: Provides bioavailable forms of iron and zinc, which are essential for various physiological functions.
Comparison with Similar Compounds
Similar Compounds
Iron(II) hydroxide: Similar in composition but lacks the zinc component.
Zinc hydroxide: Contains only zinc and hydroxide ions.
Iron(III) hydroxide: Higher oxidation state of iron compared to iron(2+) zinc hydroxide.
Uniqueness
Iron(2+) zinc hydroxide is unique due to its combination of iron and zinc, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications compared to its individual components .
Properties
CAS No. |
116845-60-4 |
|---|---|
Molecular Formula |
FeH4O4Zn |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
zinc;iron(2+);tetrahydroxide |
InChI |
InChI=1S/Fe.4H2O.Zn/h;4*1H2;/q+2;;;;;+2/p-4 |
InChI Key |
VGMSDKOZHVRRAW-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Fe+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


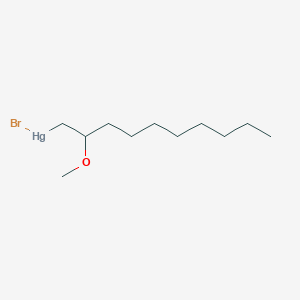
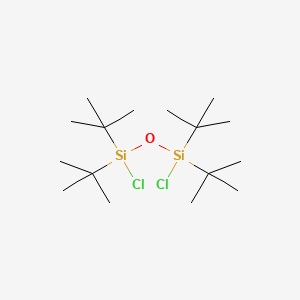
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)
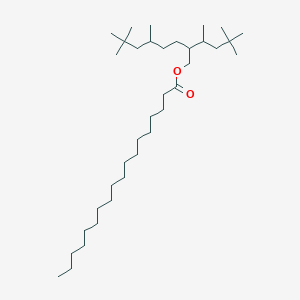
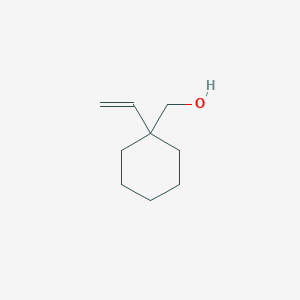
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)
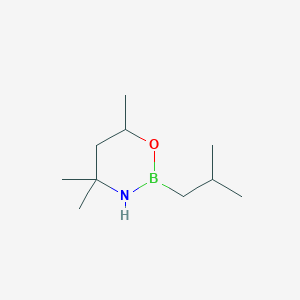

![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
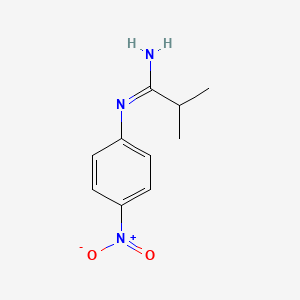
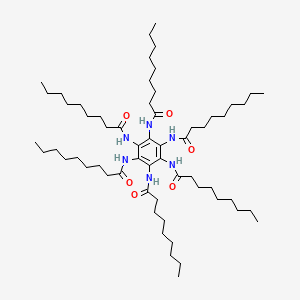
![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
